molecular formula C9H15NO3 B2604000 Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate CAS No. 2089245-91-8

Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate

Cat. No.: B2604000
CAS No.: 2089245-91-8
M. Wt: 185.223
InChI Key: HBRMNPXGFMAHRX-SSDOTTSWSA-N
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Description

Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate is a chemical compound belonging to the class of pyrrolidines, which are heterocyclic amines characterized by a saturated five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate can be achieved through several methods. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another method includes the inversion of an isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are cost-effective, yield high amounts of the desired product, and are suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and methanesulfonyl chloride for inversion reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate include other pyrrolidine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as its use as an intermediate in organic synthesis and its potential therapeutic effects .

Properties

IUPAC Name

methyl (2R)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)10-7(9(12)13-3)4-5-8(10)11/h6-7H,4-5H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRMNPXGFMAHRX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(CCC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1[C@H](CCC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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